

spectroscopic data of 5-Nitrofurfuryl alcohol (NMR, IR, MS)

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Compound of Interest

Compound Name: 5-Nitrofurfuryl alcohol

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Nitrofurfuryl Alcohol**

Abstract

5-Nitrofurfuryl alcohol (CAS No: 2493-04-1), a key intermediate in medicinal chemistry and a member of the nitrofuran class of compounds, demands rigorous structural confirmation and purity assessment for its application in research and drug development.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and characterization of this molecule. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a detailed reference for researchers, scientists, and quality control professionals, offering not just the spectral data itself, but also the rationale behind experimental choices, detailed protocols for data acquisition, and an integrated interpretation of the results to confirm the molecular structure.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's structure and properties. **5-Nitrofurfuryl alcohol**, with the molecular formula $\text{C}_5\text{H}_5\text{NO}_4$, consists of a furan ring substituted with a hydroxymethyl group at the C2 position and a nitro group at the C5 position.[2]

Property	Value	Source
Molecular Formula	C ₅ H ₅ NO ₄	PubChem[2]
Molecular Weight	143.10 g/mol	PubChem[2], Sigma-Aldrich
CAS Number	2493-04-1	CAS Common Chemistry[1]
IUPAC Name	(5-nitrofuran-2-yl)methanol	PubChem[2]
Appearance	Liquid	Sigma-Aldrich

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of **5-Nitrofuryl alcohol** with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Principles and Experimental Considerations

The choice of solvent is critical for NMR analysis. While common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable, protic solvents like methanol-d₄ should be avoided. Studies on the related compound 5-nitrofurfural have shown that such solvents can react with the activated nitrofuran ring, leading to the formation of by-products and confounding spectral data.[3] For this guide, data obtained in DMSO-d₆ is referenced, as it is an excellent solvent for polar compounds and is chemically inert in this context. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[4][5]

Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Nitrofuryl alcohol** in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[4][6]
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Acquire at least 16 scans to ensure a good signal-to-noise ratio.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse program.
 - Set the spectral width to approximately 220 ppm.
 - Acquire a sufficient number of scans (typically >1024) to observe all carbon signals, especially quaternary carbons which may have long relaxation times.
- Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak or internal standard (TMS).

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	d	1H	H4
~6.85	d	1H	H3
~5.60	t	1H	-OH
~4.65	d	2H	H6 (-CH ₂ -)

- Interpretation:

- The two signals in the aromatic region (~7.35 and ~6.85 ppm) are characteristic of the furan ring protons. They appear as doublets due to coupling with each other. The downfield shift is caused by the electron-withdrawing effects of the furan oxygen and the nitro group.
- The signal at ~4.65 ppm corresponds to the two protons of the methylene group (-CH₂-). It appears as a doublet due to coupling with the adjacent hydroxyl proton.
- The broad signal at ~5.60 ppm is assigned to the hydroxyl (-OH) proton. It appears as a triplet due to coupling with the adjacent methylene protons. The chemical shift and broadness of this peak can vary with concentration and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~158.0	C5
~155.5	C2
~113.5	C4
~112.0	C3
~57.5	C6 (-CH ₂ -)

- Interpretation:

- The signals at ~158.0 and ~155.5 ppm are assigned to the quaternary carbons C5 and C2, respectively. These carbons are significantly deshielded due to their direct attachment to the electronegative oxygen and nitro groups.
- The peaks at ~113.5 and ~112.0 ppm correspond to the protonated furan carbons, C4 and C3.^[7]

- The upfield signal at ~57.5 ppm is characteristic of the sp^3 -hybridized methylene carbon (C6) of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.^[8]

Principles and Experimental Considerations

For liquid samples like **5-Nitrofurfuryl alcohol**, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique. It requires minimal sample preparation and provides high-quality spectra. The key functional groups to identify are the hydroxyl (-OH), the nitro (-NO₂), the furan ring C-O and C=C bonds, and the C-H bonds.

Protocol for IR Data Acquisition

- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a single drop of **5-Nitrofurfuryl alcohol** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

IR Spectral Data and Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3350 (broad)	O-H stretch	Alcohol (-OH)
~3120	C-H stretch	Furan Ring (=C-H)
~1530 & ~1350	Asymmetric & Symmetric N-O stretch	Nitro (-NO ₂)
~1600	C=C stretch	Furan Ring
~1015	C-O stretch	Alcohol (C-OH) & Furan (C-O-C)

- Interpretation:
 - A strong, broad absorption band around 3350 cm⁻¹ is a definitive indicator of the O-H stretching vibration from the alcohol group.^[9] Its broadness is due to hydrogen bonding.
 - The sharp peak around 3120 cm⁻¹ is characteristic of the C-H stretching of the sp²-hybridized carbons in the furan ring.
 - Two strong, sharp peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are the most characteristic absorptions for a nitro group, corresponding to the asymmetric and symmetric stretching of the N-O bonds, respectively.
 - The absorption around 1015 cm⁻¹ corresponds to the C-O stretching vibrations of both the primary alcohol and the furan ether linkage.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and structural fragments of the molecule.

Principles and Experimental Considerations

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. It bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation. This provides a unique fragmentation pattern, or "fingerprint," that aids in structural elucidation.

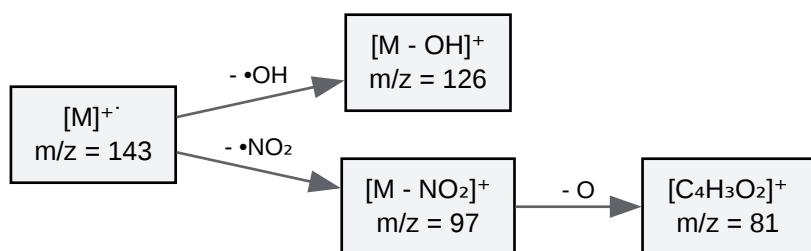
Protocol for MS Data Acquisition

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure purity.
- Ionization: Use a standard EI source with an electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30 to 200.
- Detection: A detector, such as an electron multiplier, records the abundance of each ion.

Mass Spectrum Data and Interpretation

m/z (mass-to-charge)	Proposed Fragment	Significance
143	$[\text{C}_5\text{H}_5\text{NO}_4]^+$	Molecular Ion (M^+)
126	$[\text{M} - \text{OH}]^+$	Loss of hydroxyl radical
113	$[\text{M} - \text{NO}]^+$	Loss of nitric oxide
97	$[\text{M} - \text{NO}_2]^+$	Loss of nitro group
81	$[\text{C}_4\text{H}_3\text{O}_2]^+$	
39	$[\text{C}_3\text{H}_3]^+$	

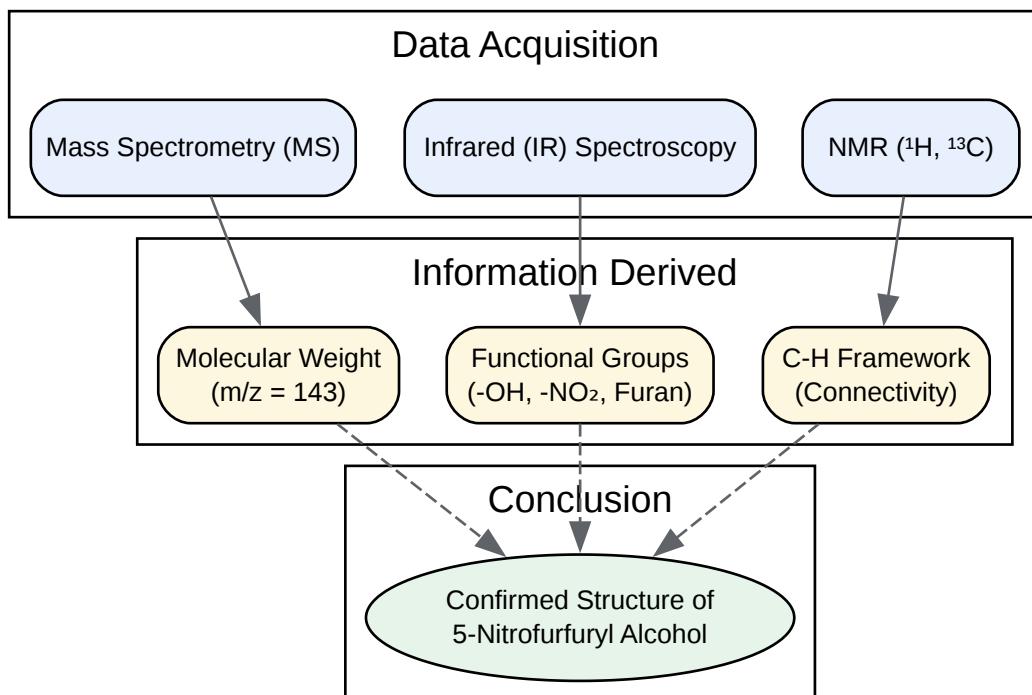
- Interpretation:
 - The peak at m/z 143 corresponds to the molecular ion (M^+), confirming the molecular weight of the compound.[2]
 - The fragmentation pattern is characteristic of nitroaromatic compounds and alcohols. Common fragmentation pathways include the loss of the nitro group ($-\text{NO}_2$, 46 Da) to give a peak at m/z 97, and the loss of the hydroxyl group ($-\text{OH}$, 17 Da) to give a peak at m/z 126.[10] The subsequent fragmentation of the furan ring leads to the smaller ions observed.

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Caption: Simplified proposed fragmentation pathway for **5-Nitrofurfuryl alcohol** in EI-MS.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The power of spectroscopic characterization lies in integrating the data from multiple methods to build a self-validating conclusion.

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